2-METHYLTHIAN-4-ONE
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Overview
Description
2-METHYLTHIAN-4-ONE is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of a sulfur atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLTHIAN-4-ONE typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates. This reaction is carried out in the presence of sodium methoxide or sodium hydride, leading to the formation of 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans. These intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones. This reaction is performed in a medium of tert-butyl methyl ether with tricaprylmethylammonium chloride and potassium hydrogen phosphate, resulting in the stereoselective formation of 2,6-diaryltetrahydro-4H-thiopyran-4-ones .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-METHYLTHIAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: Substitution reactions at the α-position to the carbonyl group are common, involving halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Sodium hydride or potassium tert-butoxide are often employed as bases in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Scientific Research Applications
2-METHYLTHIAN-4-ONE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYLTHIAN-4-ONE involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in cycloaddition reactions, forming heterocyclic compounds through the interaction of its enol form with imines or other electrophiles .
Comparison with Similar Compounds
2-METHYLTHIAN-4-ONE is unique compared to other similar compounds due to its sulfur-containing ring structure. Similar compounds include:
Tetrahydro-4H-thiopyran-4-one: Lacks the methyl group at the 2-position.
Tetrahydro-4H-pyran-4-one: Contains an oxygen atom instead of sulfur in the ring.
Tetrahydrothiopyran-4-one: Another sulfur-containing analog but with different substitution patterns.
These comparisons highlight the distinct chemical properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methylthian-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIBIKWROUJKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484086 |
Source
|
Record name | 4H-Thiopyran-4-one, tetrahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38486-20-3 |
Source
|
Record name | 4H-Thiopyran-4-one, tetrahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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